

BDP R6G Amine: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, designed to spectrally mimic the widely used Rhodamine 6G (R6G).^[1] Its bright fluorescence, high photostability, and amine-reactive nature make it a versatile tool for labeling biomolecules.^{[2][3]} This document provides detailed application notes and protocols for the use of **BDP R6G amine** and its derivatives in super-resolution microscopy techniques, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).

BDP R6G dyes possess several key features that make them attractive for advanced imaging applications:

- **High Fluorescence Quantum Yield:** BDP R6G exhibits a high fluorescence quantum yield, contributing to a strong signal-to-noise ratio in imaging experiments.^[1]
- **Photostability:** BODIPY dyes, in general, are known for their excellent photostability, which is a critical requirement for super-resolution techniques that often involve high laser powers.
- **Amine-Reactivity:** The amine-functionalized and NHS ester forms of BDP R6G allow for straightforward covalent conjugation to primary amines on biomolecules such as proteins and antibodies.

Quantitative Data

The photophysical properties of BDP R6G are summarized in the table below. While specific performance data in super-resolution microscopy is not extensively published, these properties provide a strong indication of its potential. For comparison, data for Rhodamine 6G, which BDP R6G is based on, are also included where relevant.

Property	BDP R6G	Rhodamine 6G	Reference
Excitation Maximum (λ_{ex})	530 nm	~530 nm	
Emission Maximum (λ_{em})	548 nm	~555 nm	
Molar Extinction Coefficient (ϵ)	~76,000 M ⁻¹ cm ⁻¹	~116,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.96	0.95	
Molecular Weight (Amine)	474.78 g/mol	-	
Molecular Weight (NHS Ester)	437.21 g/mol	-	
Blinking Properties	Not extensively documented. Rhodamine 6G is known to exhibit blinking, which is essential for STORM/PALM.	Exhibits blinking with distinct on/off states.	

Experimental Protocols

Protocol 1: Antibody Labeling with BDP R6G NHS Ester

This protocol describes the conjugation of BDP R6G NHS ester to a primary or secondary antibody.

Materials:

- BDP R6G NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)
- Antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the antibody concentration to 2-5 mg/mL.
- Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BDP R6G NHS ester in anhydrous DMSO.
- Conjugation Reaction:
 - While gently vortexing, add the BDP R6G NHS ester solution to the antibody solution. A typical starting molar excess of dye to antibody is 10:1 to 20:1. This should be optimized for each antibody.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
- Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

- Degree of Labeling (DOL) Calculation:
 - Measure the absorbance of the conjugate at 280 nm (A_{280}) and at the dye's absorption maximum (~530 nm for BDP R6G).
 - Calculate the protein concentration: $\text{Protein (M)} = [A_{280} - (A_{\text{max}} * CF)] / \epsilon_{\text{protein}}$ where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for BODIPY dyes) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody.
 - Calculate the dye concentration: $\text{Dye (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$
 - Calculate the DOL: $\text{DOL} = \text{Dye (M)} / \text{Protein (M)}$
- Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Sample Preparation and Imaging for STORM

This protocol provides a general framework for preparing and imaging cells labeled with BDP R6G for STORM.

Materials:

- BDP R6G-labeled antibodies
- Cells grown on high-precision coverslips (#1.5H)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)
- STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (Glox-based with MEA):

- Buffer A: 10 mM Tris, pH 8.0 + 50 mM NaCl

- Buffer B: 50 mM Tris, pH 8.0 + 10 mM NaCl + 10% (w/v) glucose
- GLOX Solution: 14 mg glucose oxidase + 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A.
- 1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl, pH adjusted to 7.5-8.5.

Procedure:

- Cell Culture and Fixation:
 - Culture cells on high-precision coverslips.
 - Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block with blocking buffer for 1 hour at room temperature.
- Immunostaining:
 - Incubate with the primary antibody (if using indirect immunofluorescence) in blocking buffer for 1 hour.
 - Wash three times with wash buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).
 - Incubate with the BDP R6G-labeled secondary antibody in blocking buffer for 1 hour, protected from light.
 - Wash extensively with wash buffer and finally with PBS.
- STORM Imaging:

- Prepare the final STORM imaging buffer immediately before use by mixing 7 μ L of GLOX solution and 70 μ L of 1 M MEA with 620 μ L of Buffer B.
- Mount the coverslip on a microscope slide with a small volume of the imaging buffer. Seal the edges to prevent oxygen entry.
- Image on a STORM-capable microscope. Use a high laser power at \sim 532 nm to induce blinking and a low-power activation laser (e.g., 405 nm) if necessary to control the density of fluorescent molecules. Acquire a long series of images (5,000-20,000 frames) for reconstruction.

Protocol 3: Sample Preparation and Imaging for STED Microscopy

This protocol provides a general guideline for STED imaging with BDP R6G-labeled samples.

Materials:

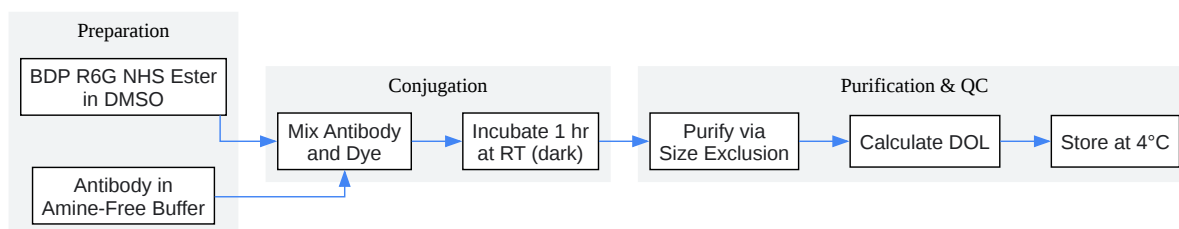
- BDP R6G-labeled antibodies
- Sample prepared as for standard immunofluorescence on high-precision coverslips.
- STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond).

Procedure:

- Sample Preparation: Prepare the sample using standard immunofluorescence protocols as described in Protocol 2 (steps 1-3).
- Mounting: Mount the coverslip using a STED-compatible mounting medium. For live-cell imaging, imaging must be performed in a suitable buffer.
- STED Imaging:
 - Use a STED microscope equipped with an excitation laser around 530 nm and a depletion laser with a wavelength in the red region of the spectrum (e.g., 592 nm or longer) to efficiently de-excite BDP R6G.

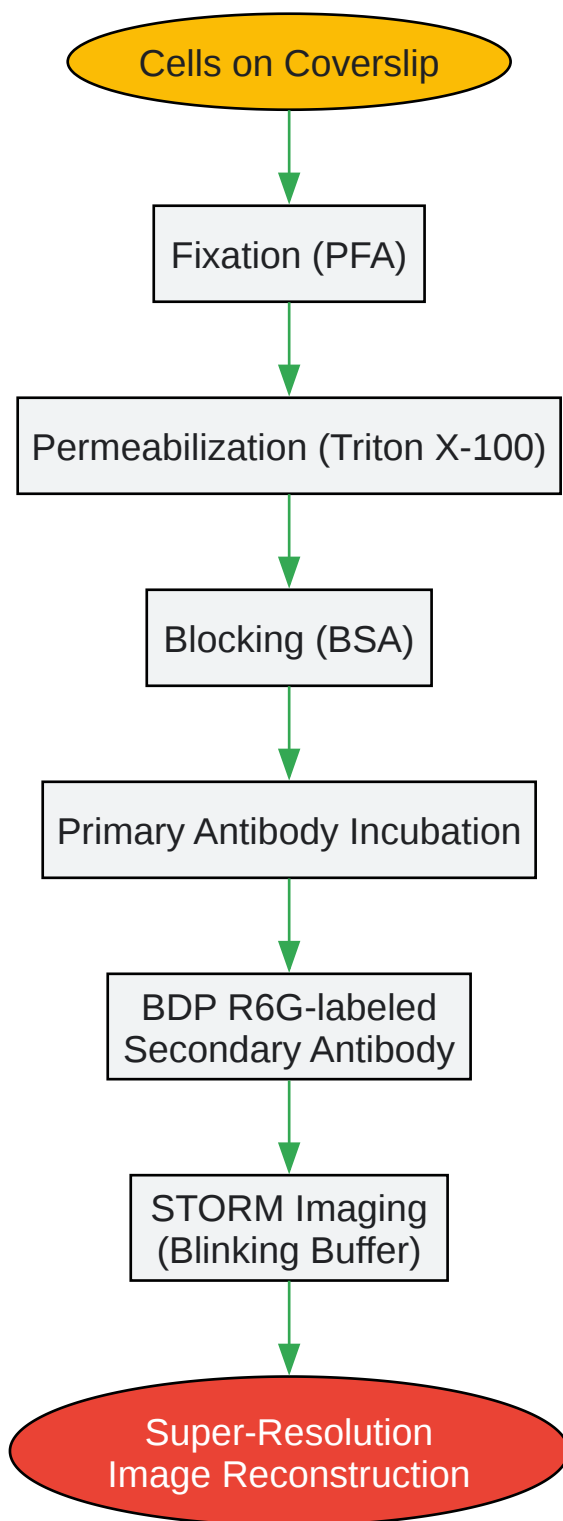
- Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.
- Acquire images using the STED microscope software.

Visualizations



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Caption: Workflow for labeling antibodies with BDP R6G NHS ester.



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Caption: General workflow for STORM imaging of cellular targets.

Applications in Super-Resolution Imaging

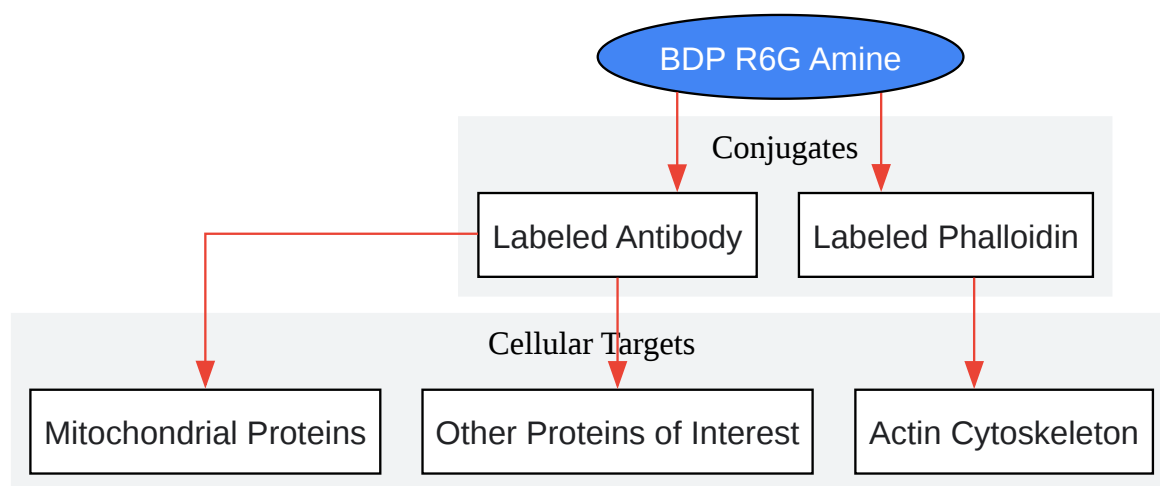
While specific published applications of **BDP R6G amine** in super-resolution microscopy are limited, its spectral properties make it a suitable candidate for imaging various cellular structures. Below are potential applications based on the capabilities of similar dyes.

Imaging the Actin Cytoskeleton

The actin cytoskeleton, with its fine filamentous structures, is a common target for super-resolution microscopy. BDP R6G can be conjugated to phalloidin or antibodies against actin-binding proteins to visualize the intricate network of actin filaments in cells.

Visualizing Mitochondria

The complex internal structure of mitochondria, including the cristae, requires super-resolution techniques to be resolved. BDP R6G-labeled antibodies against mitochondrial proteins (e.g., TOM20, COX IV) can be used in STED or STORM to study mitochondrial morphology and protein distribution at the nanoscale.



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Caption: Potential cellular targets for **BDP R6G amine** in super-resolution.

Conclusion

BDP R6G amine and its derivatives are promising fluorescent probes for super-resolution microscopy due to their brightness, photostability, and amine-reactivity. While detailed characterization in STED, STORM, and PALM is still emerging, the provided protocols offer a solid starting point for researchers to incorporate this dye into their super-resolution imaging workflows. As with any fluorescent probe, optimization of labeling and imaging conditions is crucial to achieve the best results.

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- To cite this document: BenchChem. [BDP R6G Amine: Application Notes and Protocols for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605999#bdp-r6g-amine-in-super-resolution-microscopy]

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